N-(3-Hydroxybutyl)-3-piperidinecarboxamide hydrochloride

Description

Overview and Nomenclature

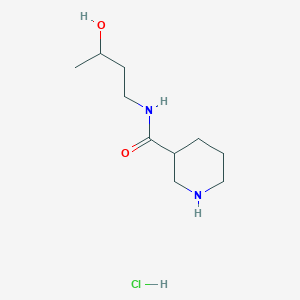

N-(3-Hydroxybutyl)-3-piperidinecarboxamide hydrochloride is a synthetic organic compound with the molecular formula C₁₀H₂₁ClN₂O₂ and a molecular weight of 236.74 g/mol . Its IUPAC name reflects its structural components: a piperidine ring (a six-membered heterocycle with one nitrogen atom), a carboxamide group at the third position of the ring, and a 3-hydroxybutyl substituent linked via the amide nitrogen. The hydrochloride salt form enhances its stability and solubility in polar solvents.

The compound’s CAS registry number, 1220037-61-5 , uniquely identifies it in chemical databases. Key structural features include:

Historical Context and Discovery

The synthesis of this compound is rooted in advancements in piperidine derivative chemistry. Piperidine scaffolds have long been studied for their pharmacological potential, with early research focusing on alkaloids and neurotransmitter analogs. The specific synthesis of this compound likely emerged from methodologies developed for related structures, such as 3-hydroxypiperidine intermediates , which are often synthesized via hydrogenation or cyclization reactions.

For example, patents such as CN105439939A and CN106432059A describe protocols for synthesizing 3-hydroxypiperidine derivatives using ring-closure reactions of halogenated precursors under basic conditions. These methods parallel the likely synthetic route for this compound, involving:

Relevance in Contemporary Chemical Research

Piperidine derivatives are pivotal in medicinal chemistry due to their bioavailability and structural versatility. This compound is part of a broader class of piperidinecarboxamides investigated for their potential as:

- Drug intermediates : Used in synthesizing targeted therapies, such as kinase inhibitors or neurotransmitter analogs.

- Bioavailability enhancers : The hydroxybutyl group may improve solubility, as seen in cyclodextrin-based drug formulations.

- Chiral building blocks : The stereochemistry of the piperidine ring enables enantioselective synthesis of complex molecules.

Recent studies on structurally analogous compounds, such as piperine-loaded nanoparticles for cancer therapy, highlight the therapeutic potential of piperidine derivatives. Additionally, the compound’s carboxamide group aligns with research into amide bond formation strategies , a cornerstone of peptide and protease inhibitor design.

Scope and Objectives of the Review

This review focuses on:

- Structural and physicochemical properties of this compound.

- Synthetic methodologies and industrial-scale production challenges.

- Applications in pharmaceutical research and chemical synthesis.

Excluded topics include clinical dosage, toxicology, and commercial product information, as these areas require specialized regulatory evaluation.

Table 1: Comparative Analysis of Piperidinecarboxamide Hydrochlorides

| Compound Name | CAS Number | Molecular Formula | Substituent Position |

|---|---|---|---|

| N-(3-Hydroxybutyl)-2-piperidinecarboxamide HCl | 1236262-94-4 | C₁₀H₂₁ClN₂O₂ | 2-piperidine |

| N-(3-Hydroxybutyl)-3-piperidinecarboxamide HCl | 1220037-61-5 | C₁₀H₂₁ClN₂O₂ | 3-piperidine |

| N-(3-Hydroxybutyl)-4-piperidinecarboxamide HCl | 1220019-10-2 | C₁₀H₂₁ClN₂O₂ | 4-piperidine |

Data sourced from .

Properties

IUPAC Name |

N-(3-hydroxybutyl)piperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-8(13)4-6-12-10(14)9-3-2-5-11-7-9;/h8-9,11,13H,2-7H2,1H3,(H,12,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOVKJNTKQHSFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC(=O)C1CCCNC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

N-(3-Hydroxybutyl)-3-piperidinecarboxamide hydrochloride, also known as N-(3-hydroxybutyl)piperidine-3-carboxamide hydrochloride, is a derivative of 3-hydroxybutyrate (3-HB), a ketone body. The primary targets of this compound are likely to be similar to those of 3-HB, which include specific hydroxyl-carboxylic acid receptors, histone deacetylase enzymes, and free fatty acid receptors. These targets play crucial roles in various biological processes, including lipolysis, inflammation, oxidative stress, and cellular energy metabolism.

Mode of Action

The compound’s interaction with its targets results in a range of biochemical changes. For instance, the binding of 3-HB to hydroxyl-carboxylic acid receptors can inhibit lipolysis, inflammation, and oxidative stress. Additionally, 3-HB can inhibit histone deacetylase enzymes, leading to epigenetic regulation of many genes.

Biochemical Pathways

The compound is likely to affect the same biochemical pathways as 3-HB. These include the metabolic pathways involved in energy production, particularly under conditions of glucose deficiency. 3-HB can substitute and alternate with glucose as a metabolic fuel substrate, sparing vital carbohydrate and protein stores.

Pharmacokinetics

It’s known that 3-hb, the parent compound, has a complex absorption process, endogenous production, and nonlinear elimination. The absorption of 3-HB is described by two consecutive first-order inputs, and its elimination involves both first-order and capacity-limited processes.

Result of Action

The molecular and cellular effects of the compound’s action are likely to be similar to those of 3-HB. These include inhibiting lipolysis, inflammation, oxidative stress, cancer growth, angiogenesis, and atherosclerosis. 3-HB also acts to preserve muscle protein during systemic inflammation and is an important component of the metabolic defense against insulin-induced hypoglycemia.

Biochemical Analysis

Biochemical Properties

N-(3-Hydroxybutyl)-3-piperidinecarboxamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydroxyl-carboxylic acid receptors and histone deacetylase enzymes. These interactions suggest that this compound may inhibit lipolysis, inflammation, oxidative stress, and cancer growth. Additionally, it may contribute to increased longevity associated with exercise and caloric restriction.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can replace glucose as the major central nervous system fuel for the brain, thereby sparing vital carbohydrate and protein stores. This compound also activates specific cellular signals, which may have implications for its use in treating neurological diseases such as dementia.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to hydroxyl-carboxylic acid receptors and inhibits histone deacetylase enzymes, which play a role in regulating gene expression. These interactions suggest that the compound may have therapeutic potential in reducing inflammation, oxidative stress, and cancer growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can be administered intravenously or orally, with different formulations affecting its palatability and sodium load. Long-term effects on cellular function have been observed, including its role in preserving muscle protein during systemic inflammation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that it can induce pleiotropic effects on physical and metabolic health. High doses may have toxic or adverse effects, highlighting the importance of determining optimal dosages for therapeutic use.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is formed as a product of the normal metabolism of fatty acid oxidation and can be used as an energy source in the absence of sufficient blood glucose. The compound interacts with enzymes such as beta-ketothiolase and 3-hydroxybutyrate dehydrogenase, which play roles in its synthesis and oxidation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s pharmacokinetics are influenced by factors such as formulation, dose, and endogenous production. Understanding these mechanisms is crucial for optimizing its therapeutic use.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It is localized within specific cellular compartments, such as the endoplasmic reticulum and vesicular structures. These compartments play roles in its synthesis and regulation, highlighting the importance of subcellular localization in its overall function.

Biological Activity

N-(3-Hydroxybutyl)-3-piperidinecarboxamide hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound can be characterized by its molecular formula and a molecular weight of approximately 250.76 g/mol. The structure features a piperidine ring, a hydroxyl group, and a carboxamide moiety, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurotransmitter release and signaling pathways. This interaction is particularly relevant in the context of neurological disorders.

- Enzyme Inhibition : The presence of the carboxamide group allows for hydrogen bonding with active sites of enzymes, potentially inhibiting their activity and modulating metabolic pathways.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

- Antipsychotic Activity : Studies suggest that the compound may modulate dopamine and serotonin pathways, which are critical in the treatment of psychotic disorders.

- Anti-inflammatory Properties : Preliminary investigations have shown that this compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

- Cognitive Enhancement : There is potential for improving cholinergic transmission through acetylcholinesterase inhibition, which could benefit cognitive function.

In Vivo Studies

- Neurotransmitter Modulation : A study involving rodent models demonstrated that administration of this compound resulted in altered levels of norepinephrine and serotonin in the brain, suggesting its role in mood regulation .

- Food Intake Regulation : Another experiment highlighted that the compound reduced food intake in rats over a five-day period, indicating potential applications in appetite regulation .

In Vitro Studies

- Cell Line Assays : In vitro assays using human cell lines have shown that this compound can effectively inhibit specific enzymes associated with inflammatory pathways, supporting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

The unique structural features of this compound distinguish it from other piperidine derivatives. A comparative analysis reveals differences in potency and biological activity:

| Compound Name | Biological Activity | Potency Level |

|---|---|---|

| This compound | Antipsychotic, Anti-inflammatory | Moderate |

| N-(3-Hydroxypropyl)-3-piperidinecarboxamide hydrochloride | Antipsychotic | High |

| N-(3-Hydroxyethyl)-3-piperidinecarboxamide hydrochloride | Limited studies available | Low |

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Piperidinecarboxamide Derivatives

N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride

- Structural Difference : Carboxamide at the 2-position of the piperidine ring.

- Implications : The 2-position substitution alters the molecule’s conformational flexibility and receptor-binding affinity. For example, 2-position analogs may exhibit reduced D3R selectivity compared to 3-position derivatives due to steric hindrance .

- Pharmacokinetics: Limited data available, but molecular weight (236.74 g/mol) and hydrophilicity suggest moderate BBB penetration .

N-(3-Hydroxybutyl)piperidine-4-carboxamide hydrochloride

- Structural Difference : Carboxamide at the 4-position.

- Implications : The 4-position may enhance interactions with bulkier receptor pockets. For instance, 4-carboxamide derivatives are common in kinase inhibitors (e.g., pexidartinib, ), though this compound’s hydroxybutyl group differentiates it .

- Availability : Currently in preclinical development (purity: 95%) .

Substituent Variations

(3R)-N-(3-Hydroxycyclohexyl)piperidine-3-carboxamide hydrochloride

- Structural Difference : Cyclohexyl group replaces hydroxybutyl.

- The hydroxyl group on cyclohexane may mitigate this by forming hydrogen bonds .

- Molecular Weight : 262.78 g/mol, slightly higher than the target compound, which may affect dosing requirements .

(3R)-N-(1-Methylethyl)-3-piperidinecarboxamide

Pharmacokinetic and Pharmacodynamic Comparisons

Brain Penetration and Metabolism

- Hydroxybutyl-Containing Analogs : Compounds like JJC 4-077 () exhibit moderate elimination half-lives (1.49–3.27 h) and high brain-to-plasma ratios (up to 11.81), attributed to the hydroxybutyl group’s balance of hydrophilicity and lipophilicity. However, efflux transporter activity (e.g., P-glycoprotein) can reduce brain exposure .

- Impact of Carboxamide Position : 3-position carboxamide derivatives may show higher D3R affinity compared to 2- or 4-position analogs, as seen in fluorenyl amides ().

Metabolic Pathways

- For example, PG 01037 () is a P-glycoprotein substrate, suggesting similar susceptibility for the target compound .

Key Data Table: Structural and Functional Comparison

Preparation Methods

General Synthetic Strategy Overview

The synthesis of N-(3-Hydroxybutyl)-3-piperidinecarboxamide hydrochloride typically involves:

- Functionalization of the piperidine ring at the 3-position with a hydroxy group.

- Introduction of the hydroxybutyl side chain on the nitrogen atom.

- Formation of the carboxamide group at the 3-position.

- Conversion into the hydrochloride salt for isolation and purification.

The synthetic methods reported in the literature and patents focus on protecting group strategies, selective oxidation, alkylation, and salt formation steps.

Preparation of 3-Hydroxypiperidine Derivatives

A critical intermediate in the synthesis is the 3-hydroxypiperidine or its protected derivatives such as N-Boc-3-hydroxypiperidine or N-tert-butyloxycarbonyl-3-piperidone.

Protection of 3-Hydroxypiperidine:

The hydroxy group and nitrogen are often protected using tert-butyloxycarbonyl (Boc) groups to facilitate selective reactions. For example, reacting 3-hydroxypiperidine with di-tert-butyl dicarbonate under mineral alkali conditions yields N-Boc-3-hydroxypiperidine with high yield and purity (86% yield, >98% purity).Oxidation to 3-Piperidone:

N-Boc-3-hydroxypiperidine can be oxidized to N-Boc-3-piperidone using mild oxidants such as sodium hypochlorite catalyzed by tetramethylpiperidine oxide (TEMPO) and bromide ions. This method offers a shorter route, mild conditions, and high overall yield (~67%) with easy purification.Alternative Oxidation Method:

Another approach involves oxidation of N-Boc-3-hydroxypiperidine with a mixed oxidant system of dimethyl sulfoxide (DMSO) and oxalyl chloride under organic base catalysis, achieving yields above 42% and purity greater than 98%.

Introduction of the Hydroxybutyl Side Chain (N-alkylation)

The N-(3-hydroxybutyl) moiety is introduced via N-alkylation of the piperidine nitrogen:

N-Propylation and N-Butylation Reactions:

Analogous to the preparation of related compounds such as (S)-Ropivacaine, N-alkylation is performed by reacting the piperidine intermediate with alkyl halides (e.g., propyl bromide or butyl halide) in the presence of an inorganic base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in aqueous or mixed solvent systems at controlled temperatures (25–80°C) to ensure high chiral purity and yield.Reaction Conditions:

The alkylation follows first-order kinetics, with slow addition of the alkyl halide to control exotherm. The reaction mixture is stirred for 7–10 hours at elevated temperatures (75–80°C) to complete the alkylation.

Formation of the Carboxamide Group

The carboxamide functionality at the 3-position is introduced either by:

- Direct amidation of the 3-piperidone intermediate after reduction or protection/deprotection steps.

- Conversion of the corresponding ester or acid derivatives via standard amide coupling reactions.

Specific details on amidation steps for this exact compound are less explicit in the provided sources but generally follow well-established organic synthesis protocols.

Conversion to Hydrochloride Salt and Purification

Hydrochloride Salt Formation:

The free base of N-(3-hydroxybutyl)-3-piperidinecarboxamide is converted to its hydrochloride salt by treatment with hydrochloric acid in aqueous medium, adjusting the pH to 3–3.5 to ensure complete dissolution and salt formation.Purification:

Activated carbon treatment at elevated temperatures (70–80°C) is used to remove colored impurities. The solution is filtered and concentrated under vacuum. Crystallization is induced by adding isopropanol and cooling the mixture to 0–10°C to precipitate pure hydrochloride salt crystals.

Summary Table of Key Preparation Steps and Conditions

Research Findings and Industrial Relevance

- The use of Boc protection and mild oxidation methods significantly reduces energy consumption and environmental pollution compared to older methods.

- Alkylation under aqueous conditions with inorganic bases allows for high chiral purity and yield, critical for pharmaceutical applications.

- The crystallization and purification steps ensure the final hydrochloride salt meets stringent purity requirements, with sulfated ash content below 0.1% and chiral purity above 99%.

- Recovery of resolving agents such as camphorsulfonic acid during chiral resolution steps enhances cost-effectiveness and sustainability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.